molecular formula C28H35F2N5O2S B610204 5-(二氟甲基)-N-[5-[[[(2S)-3,3-二甲基丁基-2-基]氨基]甲基]-1-[[(2R)-1-丙-2-烯酰吡咯烷-2-基]甲基]苯并咪唑-2-基]噻吩-2-甲酰胺 CAS No. 1575818-46-0

5-(二氟甲基)-N-[5-[[[(2S)-3,3-二甲基丁基-2-基]氨基]甲基]-1-[[(2R)-1-丙-2-烯酰吡咯烷-2-基]甲基]苯并咪唑-2-基]噻吩-2-甲酰胺

货号 B610204
CAS 编号: 1575818-46-0
分子量: 543.67
InChI 键: NXTKFBGDLDPFLB-PKOBYXMFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

PRN694 is a highly selective and potent covalent inhibitor of Tec kinases IL-2-inducible T cell kinase (ITK) and resting lymphocyte kinase (RLK). It inhibits Th1 and Th17 differentiation and cytokine production.

科学研究应用

Inhibition of T-Cell Kinases in Autoimmune Diseases

    Results and Outcomes

    In vitro studies showed that PRN694 has IC50 values of 0.3 nM for ITK and 1.3 nM for RLK, indicating high potency. The inhibitor effectively suppressed various downstream T-cell receptor (TCR) pathways, including the activation of NFAT1 and PLCγ1 .

Treatment of T-Cell and NK Cell-Related Cancers

    Results and Outcomes

    Ex vivo assays demonstrated that PRN694 inhibits signaling in T-PLL cells, suggesting potential therapeutic utility. The compound also showed durable pharmacodynamic effects in vivo, reducing oxazolone-induced hypersensitivity reactions .

Attenuation of Proinflammatory Cytokine Release

    Results and Outcomes

    The inhibitor successfully blocked the release of cytokines and activation of Th17 cells, which are implicated in various inflammatory diseases .

Suppression of T-Cell Proliferation

    Results and Outcomes

    The results indicated a significant reduction in T-cell proliferation, highlighting PRN694’s potential as an immunosuppressive agent .

Modulation of Intracellular Signaling in T and NK Cells

    Results and Outcomes

    PRN694 was found to suppress activation of downstream pathways, including PLCγ1 and IKBα, in TCR-activated cells .

Reduction of Delayed Type Hypersensitivity Reactions

    Results and Outcomes

    In vivo assays showed that PRN694 has durable effects on reducing DTH reactions, indicating its potential use in treating allergic conditions .

These applications demonstrate the versatility of PRN694 in various scientific fields, particularly in immunology and oncology, offering promising avenues for the treatment of autoimmune diseases, inflammatory conditions, and certain types of cancer. The detailed analysis of each application showcases the compound’s potential to significantly impact therapeutic strategies in these areas.

Therapeutic Potential in Hematopoietic Malignancies

    Results and Outcomes

    The inhibitor demonstrated effective blockade of TCR stimulation in the HH cutaneous T-cell lymphoma cell line and primary T-cell prolymphocytic leukemia cells, suggesting a potential clinical application of PRN694 in the treatment of T-cell leukemias .

PRN694’s selective inhibition of ITK and RLK offers a targeted approach to treating various immune cell-driven conditions, including autoimmune diseases, inflammatory conditions, and malignancies. Its extended target residence time and high selectivity make it a valuable tool for elucidating the roles of these kinases in immune cell signaling and for developing new treatments.

Here’s another unique application of PRN694 in scientific research:

Exploration of PRN694 in Neuroinflammatory Disorders

    Results and Outcomes

    Preliminary results indicate that PRN694 may reduce the severity of symptoms in EAE models by inhibiting ITK/RLK-mediated signaling pathways that contribute to neuroinflammation. This suggests a potential therapeutic role for PRN694 in conditions like multiple sclerosis .

属性

IUPAC Name

5-(difluoromethyl)-N-[5-[[[(2S)-3,3-dimethylbutan-2-yl]amino]methyl]-1-[[(2R)-1-prop-2-enoylpyrrolidin-2-yl]methyl]benzimidazol-2-yl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35F2N5O2S/c1-6-24(36)34-13-7-8-19(34)16-35-21-10-9-18(15-31-17(2)28(3,4)5)14-20(21)32-27(35)33-26(37)23-12-11-22(38-23)25(29)30/h6,9-12,14,17,19,25,31H,1,7-8,13,15-16H2,2-5H3,(H,32,33,37)/t17-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXTKFBGDLDPFLB-PKOBYXMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)C)NCC1=CC2=C(C=C1)N(C(=N2)NC(=O)C3=CC=C(S3)C(F)F)CC4CCCN4C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(C)(C)C)NCC1=CC2=C(C=C1)N(C(=N2)NC(=O)C3=CC=C(S3)C(F)F)C[C@H]4CCCN4C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35F2N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(difluoromethyl)-N-[5-[[[(2S)-3,3-dimethylbutan-2-yl]amino]methyl]-1-[[(2R)-1-prop-2-enoylpyrrolidin-2-yl]methyl]benzimidazol-2-yl]thiophene-2-carboxamide

CAS RN

1575818-46-0
Record name PRN-694
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1575818460
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PRN-694
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5IZ54DF9G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(difluoromethyl)-N-[5-[[[(2S)-3,3-dimethylbutan-2-yl]amino]methyl]-1-[[(2R)-1-prop-2-enoylpyrrolidin-2-yl]methyl]benzimidazol-2-yl]thiophene-2-carboxamide
Reactant of Route 2
5-(difluoromethyl)-N-[5-[[[(2S)-3,3-dimethylbutan-2-yl]amino]methyl]-1-[[(2R)-1-prop-2-enoylpyrrolidin-2-yl]methyl]benzimidazol-2-yl]thiophene-2-carboxamide
Reactant of Route 3
Reactant of Route 3
5-(difluoromethyl)-N-[5-[[[(2S)-3,3-dimethylbutan-2-yl]amino]methyl]-1-[[(2R)-1-prop-2-enoylpyrrolidin-2-yl]methyl]benzimidazol-2-yl]thiophene-2-carboxamide
Reactant of Route 4
Reactant of Route 4
5-(difluoromethyl)-N-[5-[[[(2S)-3,3-dimethylbutan-2-yl]amino]methyl]-1-[[(2R)-1-prop-2-enoylpyrrolidin-2-yl]methyl]benzimidazol-2-yl]thiophene-2-carboxamide
Reactant of Route 5
Reactant of Route 5
5-(difluoromethyl)-N-[5-[[[(2S)-3,3-dimethylbutan-2-yl]amino]methyl]-1-[[(2R)-1-prop-2-enoylpyrrolidin-2-yl]methyl]benzimidazol-2-yl]thiophene-2-carboxamide
Reactant of Route 6
Reactant of Route 6
5-(difluoromethyl)-N-[5-[[[(2S)-3,3-dimethylbutan-2-yl]amino]methyl]-1-[[(2R)-1-prop-2-enoylpyrrolidin-2-yl]methyl]benzimidazol-2-yl]thiophene-2-carboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。